Fmoc-Gln(Trt)-Osu

Solid-Phase Peptide Synthesis Glutamine Coupling Active Ester

Fmoc-Gln(Trt)-Osu (CAS 177609-15-3) is an Nα-Fmoc-protected, Nδ-trityl-protected L-glutamine derivative bearing a pre-activated N-hydroxysuccinimide (OSu) ester at the C-terminus. As a member of the Fmoc-amino acid active ester class, this compound functions as a ready-to-couple building block in solid-phase peptide synthesis (SPPS), eliminating the need for in situ activation with carbodiimide reagents during glutamine incorporation.

Molecular Formula C43H37N3O7
Molecular Weight 707.8 g/mol
CAS No. 177609-15-3
Cat. No. B12282217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gln(Trt)-Osu
CAS177609-15-3
Molecular FormulaC43H37N3O7
Molecular Weight707.8 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C43H37N3O7/c47-38(45-43(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31)25-24-37(41(50)53-46-39(48)26-27-40(46)49)44-42(51)52-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36/h1-23,36-37H,24-28H2,(H,44,51)(H,45,47)/t37-/m0/s1
InChIKeyNEBXIMYNWDLBOQ-QNGWXLTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gln(Trt)-Osu (CAS 177609-15-3): Pre-Activated Glutamine Building Block for Solid-Phase Peptide Synthesis


Fmoc-Gln(Trt)-Osu (CAS 177609-15-3) is an Nα-Fmoc-protected, Nδ-trityl-protected L-glutamine derivative bearing a pre-activated N-hydroxysuccinimide (OSu) ester at the C-terminus . As a member of the Fmoc-amino acid active ester class, this compound functions as a ready-to-couple building block in solid-phase peptide synthesis (SPPS), eliminating the need for in situ activation with carbodiimide reagents during glutamine incorporation . The molecular formula is C43H37N3O7, with a molecular weight of 707.8 g/mol . The succinimidyl ester moiety enables direct coupling to resin-bound amino groups, while the trityl (Trt) side-chain protection prevents undesired dehydration and side reactions at the glutamine amide during peptide chain assembly .

Why Fmoc-Gln(Trt)-Osu Cannot Be Substituted with Fmoc-Gln(Trt)-OH or Other Glutamine Derivatives Without Protocol Modification


Fmoc-Gln(Trt)-Osu is a pre-activated succinimidyl ester, whereas Fmoc-Gln(Trt)-OH (CAS 132327-80-1) is the free carboxylic acid derivative requiring in situ activation with carbodiimide reagents (e.g., DIC, DCC) and additives (e.g., HOBt, Oxyma) prior to coupling . The two compounds are not interchangeable in a synthetic protocol without modifying the coupling step: substituting Fmoc-Gln(Trt)-Osu with Fmoc-Gln(Trt)-OH necessitates introducing an activator, changing reaction kinetics, altering potential racemization risk, and shifting impurity profiles . Additionally, Fmoc-Gln(Trt)-Osu differs fundamentally from alternative pre-activated esters such as Fmoc-Gln(Trt)-OPfp (pentafluorophenyl ester, CAS 132388-65-9), which exhibits distinct leaving group properties, coupling kinetics, and monitoring compatibility . Selection among these glutamine derivatives materially impacts coupling efficiency, side-product formation, and downstream purification burden—making blind substitution a source of batch failure and irreproducible peptide quality .

Quantitative Differentiation of Fmoc-Gln(Trt)-Osu (CAS 177609-15-3) for Procurement and Method Selection


Pre-Activated Succinimidyl Ester Eliminates Carbodiimide Activator Requirement vs. Fmoc-Gln(Trt)-OH

Fmoc-Gln(Trt)-Osu contains a pre-formed N-hydroxysuccinimide ester, enabling direct acylation of amines without carbodiimide activators . This contrasts with Fmoc-Gln(Trt)-OH, which requires in situ activation with carbodiimides (e.g., DIC/DCC) plus additives (HOBt/Oxyma) prior to coupling . Studies on NHS active ester methodology demonstrate that pre-activated esters can couple under conditions that minimize base-catalyzed enolization—a primary driver of racemization in Fmoc-protected amino acid coupling . The racemization-free nature of NHS ester methodology was confirmed by chiral HPLC analysis in a 2011 study using Fmoc- and Boc-protected amino acid NHS esters .

Solid-Phase Peptide Synthesis Glutamine Coupling Active Ester Racemization Control

Fmoc-OSu Synthetic Route Differentiates Impurity Profile from Fmoc-Cl Derived Building Blocks

Fmoc-Gln(Trt)-Osu, as an Fmoc-OSu derived product, carries a distinct impurity risk profile compared to Fmoc-Cl derived amino acid derivatives. Comprehensive impurity assessment data show that Fmoc-OSu routes primarily risk β-Ala-related impurities (Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH), whereas Fmoc-Cl routes are more prone to forming dipeptide and tripeptide oligomeric contaminants . For procurement specifications, this translates to different analytical monitoring requirements: Fmoc-OSu-derived products demand HPLC and NMR assessment for β-Ala adduct carryover, while Fmoc-Cl-derived products require scrutiny for peptide-like oligomer content . Japanese Patent JPWO2023033015 specifically addresses β-Ala impurity suppression during Fmoc-OSu derivatization, confirming this as a recognized quality-critical parameter [1].

Amino Acid Derivatization Impurity Profiling Fmoc Protection Quality Control

C-Terminal Activation Enables Single-Step Coupling vs. Multi-Component Activation Protocols for Free Acids

Fmoc-Gln(Trt)-Osu, as a pre-activated succinimidyl ester, couples directly to resin-bound amines in a single reaction step. In contrast, Fmoc-Gln(Trt)-OH coupling requires a multi-component activation system typically comprising carbodiimide (DIC or DCC), an additive (HOBt, HOAt, or Oxyma), and careful stoichiometric control to avoid over-activation or side reactions [1]. While no head-to-head yield comparison data exist specifically for Fmoc-Gln(Trt)-Osu vs. Fmoc-Gln(Trt)-OH in identical peptide sequences, studies on NHS ester methodology report high yields for dipeptide, tripeptide, and pentapeptide alcohol synthesis using NHS esters of N-protected amino acids . The single-step nature reduces variables in the coupling step—simplifying troubleshooting, improving reproducibility, and reducing reagent inventory [2].

Peptide Coupling Efficiency Active Ester Methodology Process Simplification Reagent Reduction

Leaving Group Differentiates Fmoc-Gln(Trt)-Osu from Pentafluorophenyl Ester Alternative Fmoc-Gln(Trt)-OPfp

Fmoc-Gln(Trt)-Osu employs N-hydroxysuccinimide as the leaving group, whereas Fmoc-Gln(Trt)-OPfp (CAS 132388-65-9) uses pentafluorophenol . The OPfp derivative enables bromophenol blue monitoring of amide bond formation—a colorimetric method unavailable with OSu esters . Specification-grade data indicate: Fmoc-Gln(Trt)-OPfp: assay ≥98.0% (HPLC), optical rotation α25/D = -5.0° to -8.0° (c=1 in dioxane), storage 15–25°C . Fmoc-Gln(Trt)-Osu: storage typically 2–8°C (inferred from Fmoc-amino acid standards) . The OSu ester offers shelf-stability and slow, controlled reactivity suitable for automated synthesis platforms, while OPfp esters provide faster kinetics and real-time monitoring capability .

Activated Ester Coupling Kinetics Reaction Monitoring Leaving Group

Trityl Side-Chain Protection Enables Acid-Labile Orthogonal Deprotection with Quantitative Cleavage in TFA

Fmoc-Gln(Trt)-Osu incorporates the trityl (Trt) protecting group on the δ-amide of glutamine, preventing dehydration to nitrile and other side reactions during peptide chain elongation . This orthogonality is critical: the Fmoc group is base-labile (removed with piperidine), while the Trt group is acid-labile (removed during final TFA cleavage) . Comparative data from Fmoc-Gln(Trt)-OH literature—directly applicable to Fmoc-Gln(Trt)-Osu's Trt protection—show that trityl-protected glutamine yields significantly purer peptides than derivatives lacking this side-chain protection . Trt cleavage proceeds quantitatively in 95% TFA within 1–3 hours, with no observed alkylation of tryptophan residues [1]. Fmoc-Gln-OH (unprotected side-chain) suffers from poor solubility in DMF and NMP and risks amide dehydration during activation, whereas Trt-protected derivatives maintain solubility and chemical integrity [2].

Side-Chain Protection Orthogonal Deprotection Trityl Group Glutamine Amide

Structural Compatibility with Fmoc/tBu Orthogonal Strategy Validated in Published Peptide Synthesis Protocols

Fmoc-Gln(Trt)-Osu is fully compatible with the Fmoc/tBu orthogonal protection strategy, the most widely employed methodology in modern solid-phase peptide synthesis [1]. Published methods using N-hydroxysuccinimide active esters of Fmoc-protected amino acids confirm compatibility with Fmoc-, Boc-, and other side-chain protecting groups including carboxylic acid, alcohol, thiol, and guanidine protections . The NHS ester method has been successfully applied to synthesize dipeptide, tripeptide, and pentapeptide alcohols in high yields while maintaining compatibility with standard Fmoc SPPS resins and cleavage protocols . This contrasts with alternative activated esters that may exhibit sensitivity to certain resin types or require modified cleavage conditions. The established compatibility reduces method development burden and enables direct substitution in validated protocols where activated ester glutamine incorporation is desired .

Fmoc/tBu Strategy SPPS Orthogonal Protection Protocol Compatibility

Optimal Scientific and Industrial Applications for Fmoc-Gln(Trt)-Osu (CAS 177609-15-3) Based on Quantitative Evidence


Synthesis of Epimerization-Sensitive Peptides Requiring Minimal Base Exposure During Glutamine Coupling

In peptide sequences containing glutamine adjacent to residues susceptible to base-catalyzed racemization (e.g., His, Cys, or sterically hindered amino acids), Fmoc-Gln(Trt)-Osu offers a strategic advantage. The pre-activated NHS ester eliminates the carbodiimide activation step required for Fmoc-Gln(Trt)-OH, thereby reducing exposure to basic conditions that drive enolization and subsequent epimerization . Chiral HPLC analysis of NHS ester coupling methodology confirms racemization-free peptide bond formation, which is critical for pharmaceutical-grade peptides where diastereomeric impurities must be controlled to ≤0.1–0.5% levels . This application scenario is particularly relevant for synthesizing peptide APIs, diagnostic peptides, and structure-activity relationship (SAR) libraries where chiral integrity of Gln residues is non-negotiable .

Automated Solid-Phase Peptide Synthesis Requiring Streamlined Reagent Handling and Reduced Fluidics Complexity

Fmoc-Gln(Trt)-Osu is ideally suited for automated SPPS platforms where reagent stream simplification improves reliability and reduces cross-contamination risk. The pre-activated ester requires only delivery of the building block solution—eliminating separate activator and additive lines required for Fmoc-Gln(Trt)-OH coupling . The moderate reactivity and shelf-stability of NHS esters provide a favorable kinetic window for automated delivery and on-resin coupling without premature decomposition. Laboratories running high-throughput peptide synthesis or parallel synthesizers benefit from reduced reagent inventory, simplified fluidics maintenance, and decreased cycle-to-cycle variability . This application leverages the single-component coupling advantage established in Section 3.3 .

Synthesis of Glutamine-Containing Peptides Where Dehydration Side Reactions Must Be Eliminated

Peptide sequences containing glutamine residues are vulnerable to acid- or base-catalyzed dehydration of the δ-amide to the corresponding nitrile during synthesis and cleavage. Fmoc-Gln(Trt)-Osu's trityl side-chain protection prevents this deleterious transformation throughout chain assembly, as validated in literature on Trt-protected glutamine derivatives yielding significantly purer peptides than unprotected alternatives . The Trt group is quantitatively removed during standard TFA cleavage (95% TFA, 1–3 hours) without side-chain alkylation of sensitive residues such as tryptophan . This application scenario is essential for synthesizing bioactive peptides where Gln→Glu(CN) conversion would abolish target binding, including peptide hormones, antimicrobial peptides, and peptide-based probes .

Process Development Where Route-Specific Impurity Monitoring Infrastructure Favors Fmoc-OSu Derived Building Blocks

Quality control laboratories equipped with validated HPLC and NMR methods for detecting β-Ala-related impurities (Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH) may preferentially procure Fmoc-OSu-derived building blocks such as Fmoc-Gln(Trt)-Osu . The impurity risk profile for Fmoc-OSu routes is well-characterized and distinct from Fmoc-Cl routes, which generate dipeptide/tripeptide oligomeric contaminants requiring different analytical detection strategies . Japanese Patent JPWO2023033015 specifically addresses β-Ala impurity control in Fmoc-OSu derivatization, confirming this as a recognized quality attribute with established mitigation strategies . This scenario applies to GMP peptide manufacturing and process validation where impurity source tracing and control are regulatory requirements .

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